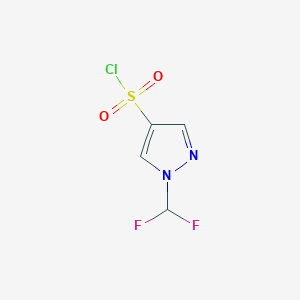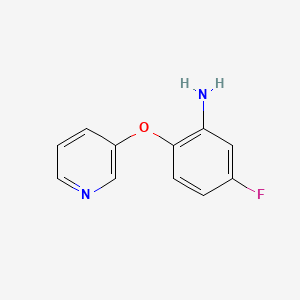
5-Fluoro-2-(3-pyridinyloxy)aniline
Descripción general
Descripción
The compound of interest, 5-Fluoro-2-(3-pyridinyloxy)aniline, is a fluorinated aniline derivative that is relevant in various chemical syntheses and applications. While the provided papers do not directly discuss this exact compound, they do provide insights into related fluorinated pyridine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These papers contribute to a broader understanding of the chemistry surrounding fluorinated pyridine compounds and their potential applications in pharmaceuticals, materials science, and chemical sensing.
Synthesis Analysis
The synthesis of related fluorinated pyridine compounds involves several innovative approaches. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, highlighting the importance of regioselective chlorination and selective monodechlorination in the process . Another study reports the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent intramolecular skeletal transformation, demonstrating the versatility of fluorinated pyridines in organic synthesis . Additionally, the synthesis of radiolabeled fluoropyridine derivatives for imaging central nicotinic acetylcholine receptors is discussed, showcasing the application of these compounds in medical diagnostics .
Molecular Structure Analysis
The molecular structures of fluorinated pyridine derivatives are characterized by the presence of fluorine atoms, which can significantly influence the electronic properties and reactivity of these compounds. For example, the influence of fluorine atoms on the reactivity and photophysical properties of bipyridines is explored, indicating that the position and number of fluorine atoms can affect the emission properties of these compounds . In another study, the crystal structures of lanthanide metal-organic frameworks containing a pyridine carboxylic acid derivative are analyzed, demonstrating the potential of fluorinated pyridines in constructing complex supramolecular architectures .
Chemical Reactions Analysis
Fluorinated pyridine compounds participate in a variety of chemical reactions that are crucial for their practical applications. The synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors involves a series of reactions starting from a commercially available dichlorofluoropyrimidine, illustrating the reactivity of fluorinated pyrimidines . Furthermore, the synthesis and characterization of a Schiff base complex with antibacterial properties highlight the potential of fluorinated pyridine derivatives in biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridine derivatives are influenced by their molecular structure and the presence of fluorine atoms. The electrochemical properties of a Schiff base complex of a fluorinated pyridine derivative are investigated, providing insights into the redox behavior of these compounds . Additionally, the selective fluorescence sensing for aniline by lanthanide metal-organic frameworks containing a pyridine carboxylic acid derivative showcases the chemical sensing capabilities of fluorinated pyridines .
Aplicaciones Científicas De Investigación
Inhibitory Activity Studies
5-Fluoro-2-(3-pyridinyloxy)aniline, along with its derivatives, has been actively studied for its inhibitory activity, particularly as a c-Met kinase inhibitor. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) and others to analyze their molecular features contributing to high inhibitory activity. These studies utilized techniques like Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) to predict the biological activities of these inhibitors. This research provides essential insights into molecular interactions and the development of potent kinase inhibitors (Caballero et al., 2011).
Catalysis and Synthesis
The compound and its related structures have been used as monodentate transient directing groups (MonoTDG) in catalytic processes. Specifically, they have been involved in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, showing high efficiency and good functional group tolerance. This catalytic process facilitates the synthesis of valuable chemical scaffolds like quinazoline and fused isoindolinone, highlighting the compound's role in versatile chemical synthesis pathways (Wu et al., 2021).
Photophysical Property Studies
Derivatives of 5-Fluoro-2-(3-pyridinyloxy)aniline have been synthesized and studied for their photophysical properties. For instance, derivatives involving 5-aryl-2,2′-bipyridines bearing fluorinated anilines have been investigated, indicating their potential as “push–pull” fluorophores. These studies assess the influence of fluorine atoms on reactivity and photophysical properties, contributing to the development of materials with specific light absorption and emission characteristics (Kopchuk et al., 2020).
Antiproliferative Activity Studies
Research has also extended to studying the antiproliferative activity of metal complexes with F, CF3 bearing salicylaldimine ligands derived from 5-Fluoro-2-(3-pyridinyloxy)aniline and its analogs. These studies not only elucidate the structural characteristics of these compounds through various spectroscopic and diffraction techniques but also assess their biological activity, providing valuable insights into their therapeutic potential (Kasumov et al., 2016).
Propiedades
IUPAC Name |
5-fluoro-2-pyridin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLPCRMORFLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283815 | |
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-pyridinyloxy)aniline | |
CAS RN |
869943-34-0 | |
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(3-pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



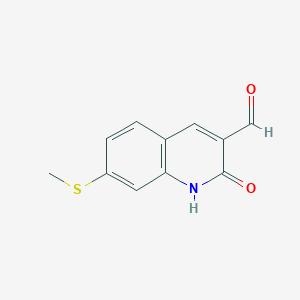
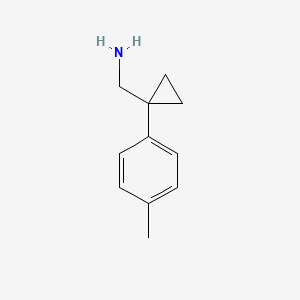
amine](/img/structure/B1320156.png)
![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)
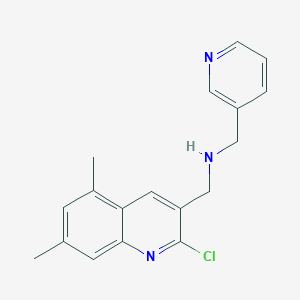
![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
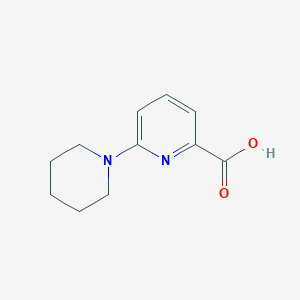
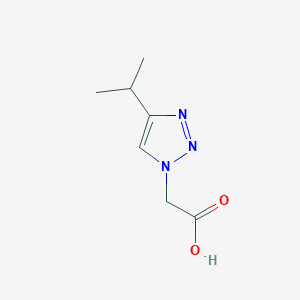
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)
![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)


